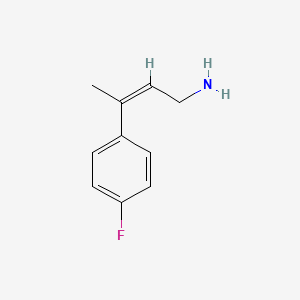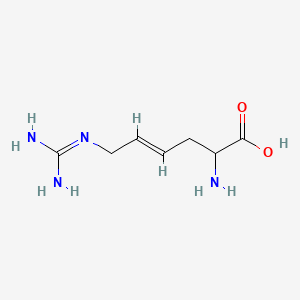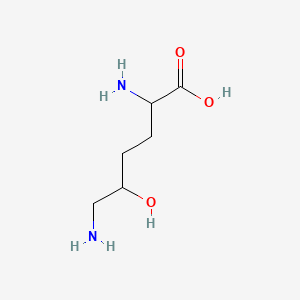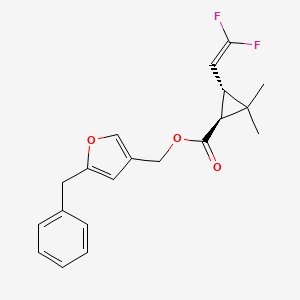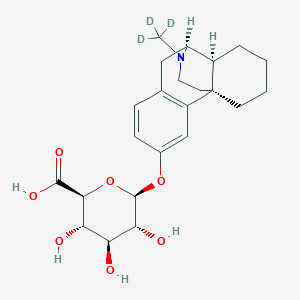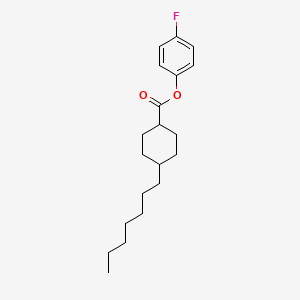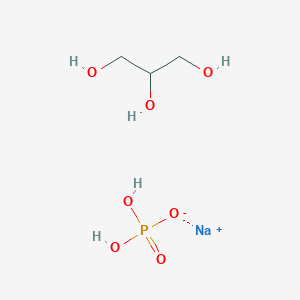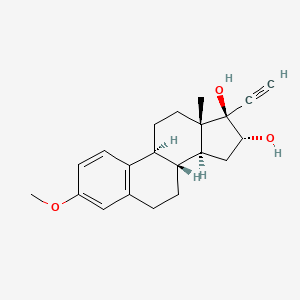
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is a synthetic steroid compound It is structurally related to estradiol, a naturally occurring estrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable steroid precursor.
Methoxylation: Introduction of the methoxy group at the 3-position.
Nor-Modification: Removal of the 19-methyl group to form the nor-steroid.
Alkyne Introduction: Addition of the alkyne group at the 20-position.
Final Modifications: Introduction of hydroxyl groups at the 16alpha and 17-positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and contraceptives.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol involves binding to estrogen receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The compound’s effects are mediated through pathways involving estrogen receptor activation and subsequent transcriptional regulation.
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: A naturally occurring estrogen with similar structural features.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with a similar structure.
Uniqueness
3-Methoxy-19-nor-17alpha-pregna-1,3,5(10)-trien-20-yne-16alpha,17-diol is unique due to its specific modifications, such as the methoxy group and the alkyne group. These modifications confer distinct chemical and biological properties, making it valuable for specific applications in research and medicine.
Propiedades
Fórmula molecular |
C21H26O3 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)19(22)12-18-17-7-5-13-11-14(24-3)6-8-15(13)16(17)9-10-20(18,21)2/h1,6,8,11,16-19,22-23H,5,7,9-10,12H2,2-3H3/t16-,17-,18+,19-,20+,21+/m1/s1 |
Clave InChI |
UZMYOUPJBRZVTD-YQPXSLGVSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC |
SMILES canónico |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13416231.png)
